molecular formula C17H19FN2O5S2 B2801538 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide CAS No. 946352-51-8

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2801538
CAS No.: 946352-51-8
M. Wt: 414.47
InChI Key: VTWBTKOWPXBZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a fluorine atom at position 3, a methoxy group at position 4 on the benzene ring, and a methanesulfonyl-substituted tetrahydroquinoline moiety. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S2/c1-25-17-8-7-14(11-15(17)18)27(23,24)19-13-6-5-12-4-3-9-20(16(12)10-13)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWBTKOWPXBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base for methoxylation.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The compound's sulfonamide group may contribute to its ability to interact with enzyme targets critical in cancer metabolism.

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds of this class have been investigated for their effects against various bacterial strains. The presence of the fluorine atom may enhance the potency of the compound by improving its binding affinity to bacterial enzymes involved in folate synthesis.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes such as carbonic anhydrase or other sulfonamide-sensitive enzymes. This inhibition can lead to alterations in metabolic pathways that are crucial for the survival of pathogens or cancer cells.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study involving xenograft models of malignant pleural mesothelioma, compounds structurally related to this sulfonamide demonstrated significant tumor growth inhibition when combined with established chemotherapeutics. The study highlighted the potential of using such compounds as adjunct therapies to enhance the efficacy of existing treatments.

Case Study 2: Antibacterial Activity Assessment

A series of laboratory experiments evaluated the antibacterial effects of sulfonamide derivatives against resistant strains of bacteria. Results showed that certain modifications to the molecular structure increased antibacterial activity significantly compared to traditional sulfonamides.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide ()
  • Key Differences: Position 4: Ethoxy (-OC₂H₅) replaces methoxy (-OCH₃). Tetrahydroquinoline substituent: Propylsulfonyl (-SO₂C₃H₇) replaces methanesulfonyl (-SO₂CH₃).
  • Propylsulfonyl introduces greater steric bulk, which may alter binding affinity to targets sensitive to steric hindrance .
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
  • Key Differences: Core structure: Pyrimidine-aryl backbone replaces tetrahydroquinoline. Substituents: Diethylamino and methyl groups on the pyrimidine ring.
  • Implications: The pyrimidine moiety may confer distinct electronic properties, affecting interactions with aromatic residues in binding pockets. Diethylamino groups could enhance basicity, influencing pharmacokinetic profiles .

Variations in Sulfonamide-Linked Moieties

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
  • Key Differences: Core structure: Chromen-pyrazolo-pyrimidine scaffold replaces tetrahydroquinoline. Functional groups: Fluorinated chromen and pyrimidine systems.
  • Dual fluorine atoms may enhance metabolic stability .
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
  • Key Differences: Core structure: Quinolone-carboxylate backbone with acetamido and sulfonamide side chains. Substituents: Chloro, cyclopropyl, and carboxylate groups.
  • Implications: The quinolone-carboxylate system is associated with antimicrobial activity (e.g., fluoroquinolones). Chloro and cyclopropyl groups may contribute to target specificity .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Impact
Target Compound Tetrahydroquinoline 3-Fluoro, 4-methoxy, methanesulfonyl Balanced lipophilicity; moderate steric bulk.
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide () Tetrahydroquinoline 4-Ethoxy, propylsulfonyl Increased lipophilicity; higher steric hindrance.
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Pyrimidine-aryl Diethylamino, methyl Enhanced basicity; altered electronic properties.
Chromen-pyrazolo-pyrimidine derivative () Chromen-pyrazolo-pyrimidine Dual fluorine, methanesulfonamide Improved metabolic stability; planar aromaticity.
Quinolone-carboxylate derivative () Quinolone-carboxylate Chloro, cyclopropyl, carboxylate Antimicrobial potential; target specificity.

Research Findings and Limitations

  • Structural Trends :
    • Fluorine Substitution : Present in all compared compounds, fluorine likely enhances electronegativity and stability via C-F bond strength .
    • Sulfonamide Diversity : The sulfonamide group acts as a versatile linker, with substituents (e.g., methanesulfonyl vs. propylsulfonyl) modulating steric and electronic effects.
  • Limitations: No direct biological data (e.g., IC₅₀, solubility) are provided in the evidence, necessitating caution in extrapolating functional outcomes. Applications vary widely (e.g., antimicrobial vs. kinase inhibition), complicating direct pharmacological comparisons.

Biological Activity

3-Fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest that it may exhibit various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing data from diverse sources.

Chemical Structure and Properties

The compound’s molecular formula is C17H19FN2O5S2C_{17}H_{19}FN_2O_5S_2, with a molecular weight of approximately 384.44 g/mol. The presence of fluorine and methanesulfonyl groups is noteworthy as these modifications can enhance biological activity and pharmacokinetic properties.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways and tumorigenesis. The methanesulfonyl group enhances the compound's reactivity, potentially increasing its efficacy as an inhibitor of certain biological processes.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

Compound NameStructural FeaturesBiological Activity
4-(6-Methyl-1,2,3,4-tetrahydroquinolin-2-yl)benzamideTetrahydroquinoline core without fluorineModerate anticancer activity
N-(1-Methanesulfonyl)-N-(2-fluorophenyl)acetamideSimilar sulfonamide but lacks tetrahydroquinoline structureAnti-inflammatory properties
3-Fluoro-N-(tetrahydroquinolin-6-yl)benzamideContains tetrahydroquinoline but only one fluorineAnticancer activity but less potent than the target compound

The presence of fluorine atoms is often correlated with enhanced biological activity due to increased lipophilicity and metabolic stability .

Anti-inflammatory Properties

The methanesulfonyl group has been linked to anti-inflammatory effects in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

  • A study demonstrated that derivatives of tetrahydroquinoline effectively inhibit the retinoic acid receptor-related orphan receptor gamma (RORγ), a critical target in autoimmune diseases .
  • Another investigation highlighted the potential for these compounds to modulate immune responses, showcasing their utility in treating conditions such as psoriasis and rheumatoid arthritis .

Q & A

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, fluorine at C3) .
    • X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and sulfonamide linkage .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to detect impurities <0.5% .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~460 g/mol) .

How can researchers evaluate the biological activity of this compound, and what assays are recommended?

Basic Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Target Engagement :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to suspected protein targets (e.g., BSA as a control) .

How do structural modifications (e.g., substituent variations) influence this compound’s biological activity?

Advanced Research Question

  • SAR Strategies :
    • Substituent Scanning : Replace fluorine/methoxy groups with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to assess activity shifts .
    • Core Modifications : Compare tetrahydroquinoline with isoquinoline or indole cores (see Table 1) .

Q. Table 1: Impact of Substituents on Bioactivity

Substituent (Position)Activity (IC₅₀, μM)Target
-F (C3)0.45Kinase X
-OCH₃ (C4)0.78Protease Y
-Cl (C3)1.20Kinase X

What computational approaches are suitable for predicting this compound’s target interactions and pharmacokinetics?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or β-amyloid) .
  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

How can researchers address discrepancies in reported biological data for this compound?

Advanced Research Question

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic assays) .
  • Batch Variability : Characterize compound purity across synthetic batches via HPLC-MS .
  • Experimental Controls : Include reference inhibitors (e.g., staurosporine for kinases) to standardize assay conditions .

What strategies are effective for identifying this compound’s biological targets?

Advanced Research Question

  • Chemoproteomics : Use affinity-based probes (click chemistry tags) to pull down interacting proteins from cell lysates .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cell models .
  • Thermal Shift Assays : Monitor protein melting curves to detect target stabilization .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Research Question

  • Stability Profiling :
    • pH Stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC (t₁/₂ at pH 7.4: ~48 hours) .
    • Thermal Stability : Store at 4°C (long-term) vs. 25°C (accelerated degradation) to assess shelf life .
  • Reaction Solubility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.